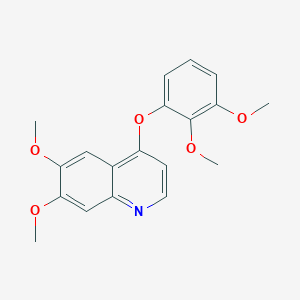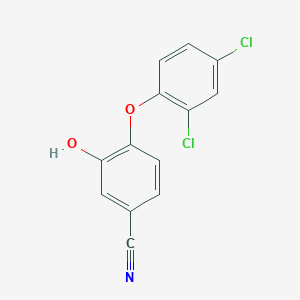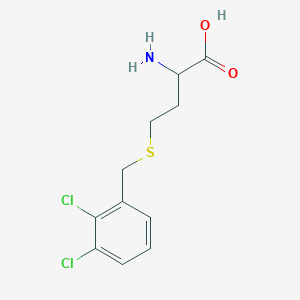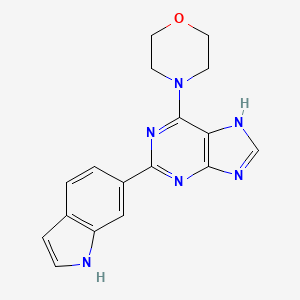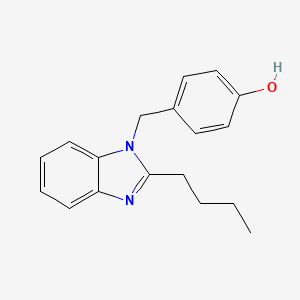
4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a phenol group attached to a benzimidazole ring, which is further substituted with a butyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol typically involves the reaction of 2-butylbenzimidazole with a phenol derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as hypertension and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and leading to vasodilation and reduced blood pressure.
類似化合物との比較
4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol can be compared with other benzimidazole derivatives, such as:
4-(2-Butyl-benzoimidazol-1-ylmethyl)-3-nitro-benzoic acid: This compound has a nitro group instead of a phenol group, which can significantly alter its chemical and biological properties.
4-(2-Butyl-benzoimidazol-1-ylmethyl)-3-methoxy-benzoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
特性
分子式 |
C18H20N2O |
|---|---|
分子量 |
280.4 g/mol |
IUPAC名 |
4-[(2-butylbenzimidazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C18H20N2O/c1-2-3-8-18-19-16-6-4-5-7-17(16)20(18)13-14-9-11-15(21)12-10-14/h4-7,9-12,21H,2-3,8,13H2,1H3 |
InChIキー |
SSRIUMAFZMGUFE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




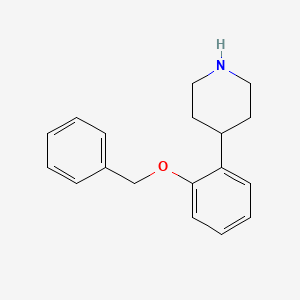

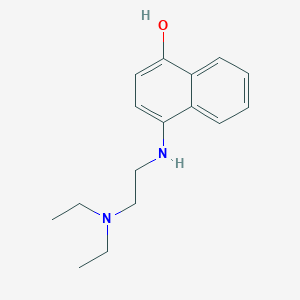

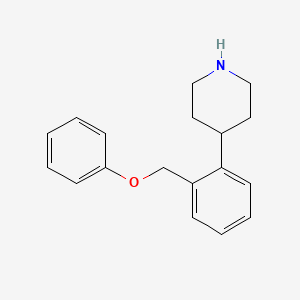
![4-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10843295.png)

